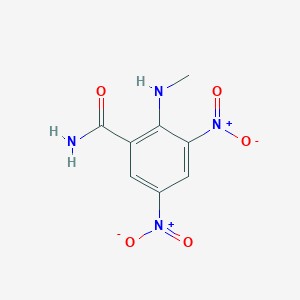

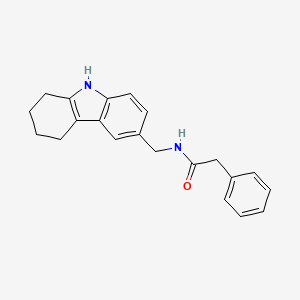

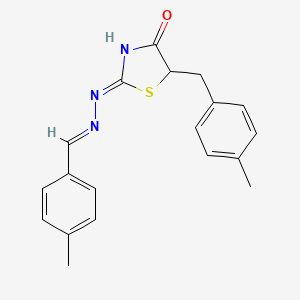

![molecular formula C16H24N2O B2726788 2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine CAS No. 2379972-06-0](/img/structure/B2726788.png)

2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-But-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as Bupropion, and it is primarily used as an antidepressant and smoking cessation aid. However, its unique chemical structure and properties have led to extensive research into its potential applications in other areas.

Scientific Research Applications

Structural Analysis and Molecular Mechanics

Studies have utilized X-ray crystallography and molecular mechanics calculations to understand the ground-state conformations of N-tert-butoxy- and N-neopentyl-2,2,6,6-tetramethylpiperidine derivatives, providing insights into the conformational preferences and interactions within these molecules (Anderson, Tocher, Corrie, & Lunazzi, 1993).

Organic Synthesis and Catalysis

Research has explored the use of piperidine derivatives as nucleophiles in palladium-catalyzed aminocarbonylation reactions, revealing their potential in synthesizing complex organic structures with high efficiency and selectivity (Takács, Kabak-Solt, Mikle, & Kollár, 2014). Additionally, palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-Piperidines has been developed as a novel approach for constructing arylpiperidines, crucial for pharmaceutical research (Millet & Baudoin, 2015).

Pharmacological Applications

Certain piperazine and pyridine derivatives have been identified as selective ligands for dopamine receptors, demonstrating significant pharmacological effects such as inducing penile erection in vivo, indicative of their potential in treating various neurological and psychiatric disorders (Enguehard-Gueiffier et al., 2006).

Electrophilic Activation and Methylation

The electrochemical activation of 1-methoxy-2,2,6,6-tetramethylpiperidine (TEMPO-Me) has been explored as a method for generating potent electrophilic methylating agents, offering a new avenue for the methylation of aromatic acids and other substrates with high efficiency (Norcott et al., 2019).

properties

IUPAC Name |

2-[(1-but-3-enylpiperidin-4-yl)methoxy]-3-methylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-3-4-10-18-11-7-15(8-12-18)13-19-16-14(2)6-5-9-17-16/h3,5-6,9,15H,1,4,7-8,10-13H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLPVIKHXBMRJHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OCC2CCN(CC2)CCC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{[1-(But-3-en-1-yl)piperidin-4-yl]methoxy}-3-methylpyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(Propan-2-yl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B2726707.png)

![4-[5-(Difluoromethyl)-1,3-thiazol-2-yl]benzoic acid](/img/structure/B2726708.png)

![3-Methylphenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2726724.png)

![4-{6-[(4-Chlorophenyl)sulfanyl]-2-phenyl-4-pyrimidinyl}morpholine](/img/structure/B2726727.png)